4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide
Description
4-Chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is a benzamide derivative characterized by a chloro substituent at the 4-position of the benzoyl core and a sulfamoylphenylmethyl group attached to the amide nitrogen.
Properties
IUPAC Name |
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(8-2-10)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJSIICUYTTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353962 | |
| Record name | ST50720502 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-42-9 | |
| Record name | ST50720502 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-sulfamoylbenzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Sulfonic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Structure
The molecular formula for 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is . The compound features a chloro group, a sulfonamide moiety, and a benzamide structure, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties. For example, compounds derived from similar structures have shown inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. Selective inhibition of CA IX has been linked to reduced tumor proliferation and increased apoptosis in cancer cells, particularly in triple-negative breast cancer cell lines .
Case Study: Inhibition of CA IX
- Active Compounds : Derivatives such as 4e , 4g , and 4h exhibited IC50 values against CA IX ranging from 10.93 to 25.06 nM.
- Mechanism : These compounds induce apoptosis in MDA-MB-231 cells, with a notable increase in annexin V-FITC positivity, indicating late apoptotic phases .
Antibacterial Activity
The compound also demonstrates antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae. The mechanism involves inhibition of carbonic anhydrases present in bacteria, which is essential for their growth and survival.
Antibacterial Efficacy
- Inhibition Ratios : Compounds showed significant inhibition rates at concentrations around 50 μg/mL, with some achieving up to 80% inhibition against S. aureus.
- Biofilm Inhibition : Certain derivatives also exhibited promising anti-biofilm activities, which are crucial for treating persistent bacterial infections .
Table 1: Anticancer Activity of Derivatives
| Compound | CA IX IC50 (μM) | CA II IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| 4e | 0.011 | 3.92 | Significant |
| 4g | 0.017 | 1.55 | Moderate |
| 4h | 0.026 | 2.19 | Mild |
Table 2: Antibacterial Activity against Various Strains
| Compound | S. aureus (%) | K. pneumonia (%) | E. coli (%) |
|---|---|---|---|
| 4a | NA | NA | NA |
| 4b | 78.29 | 18.78 | NA |
| 4c | 72.62 | NA | 25.68 |
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the synthesis of glyburide, the compound acts as an intermediate that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular pathways involved include nucleophilic substitution and amide bond formation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
Key Observations :
Key Insights :
- The sulfamoylphenyl group in the target compound and 16673-34-0 correlates with cardiovascular and enzymatic applications, unlike halogen-rich analogs (e.g., dichlorophenyl derivatives) used in antimicrobial contexts .
- Structural flexibility (e.g., morpholine in AS-4370) enables receptor-specific modulation, highlighting the role of substituents in target selectivity .
Physicochemical and Crystallographic Data
- Crystallography: Derivatives like 4-chloro-N-(2-phenoxyphenyl)benzamide form hydrogen-bonded dimers, stabilizing crystal lattices . The sulfamoyl group’s geometry may similarly influence packing but requires validation via studies like SHELX refinement .
- Spectroscopy : FT-IR spectra of benzamides show characteristic C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches, with sulfamoyl derivatives exhibiting additional S=O peaks (~1350 cm⁻¹) .
Biological Activity
4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated benzamide structure with a sulfamoyl group attached to a phenyl ring. Its molecular formula is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur, which contribute to its biological properties.
The primary mechanism of action for this compound involves the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining acid-base balance and facilitating physiological processes such as respiration and renal function. Inhibition of CA can lead to reduced tumor growth in cancer cells by altering pH levels within the tumor microenvironment .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC values suggest significant cytotoxicity, with some studies reporting values as low as 3.0 μM for certain derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating stronger efficacy than traditional antibiotics like sulfamethoxazole . Additionally, antifungal activity has been observed against fungi like Aspergillus flavus.
Enzyme Inhibition
As a selective inhibitor of ectonucleotidases (h-NTPDases), this compound has been shown to affect various physiological functions related to thrombosis and inflammation. Specific isoforms like h-NTPDase1 and h-NTPDase3 have been targeted, with IC values in the sub-micromolar range .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells, revealing an IC value of 5.85 μM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
- Enzyme Activity : In another study focused on h-NTPDases, the compound demonstrated selective inhibition with an IC value of 2.88 μM against h-NTPDase1, highlighting its potential in therapeutic applications for conditions like diabetes and cancer .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-chloro-N-[(4-sulfamoylphenyl)methyl]benzamide, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chlorobenzoyl chloride with 4-(aminomethyl)benzenesulfonamide in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts. Optimization involves controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine), temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Methodological Answer :
- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~5.5 ppm), and methylene linker (δ ~4.3 ppm). C NMR confirms carbonyl (C=O, δ ~165 ppm) and sulfonamide (SO, δ ~125 ppm) groups.
- FT-IR : Peaks at ~3300 cm (N-H stretch), ~1670 cm (C=O), and ~1350/1150 cm (SO symmetric/asymmetric stretches) are diagnostic.
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 369.8 for CHClNOS) .
Q. How does the sulfamoylphenyl group influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer : The sulfonamide group enhances water solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to enzymatic hydrolysis. Stability assays (e.g., HPLC monitoring in pH 7.4 buffer at 37°C) quantify degradation rates. Computational tools like LogP predictors (e.g., ACD/Labs) estimate lipophilicity, guiding formulation strategies (e.g., co-solvents for in vivo studies) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported enzyme targets (e.g., acps-PPTase vs. other PPTases)?
- Methodological Answer :
- Target Validation : Use CRISPR-Cas9 knockout cell lines to assess phenotypic changes (e.g., bacterial proliferation) upon compound exposure.
- Biochemical Assays : Competitive inhibition assays (e.g., ITC or SPR) quantify binding affinities to acps-PPTase and related enzymes.
- Structural Studies : Co-crystallization with target enzymes (X-ray diffraction) or cryo-EM reveals binding modes. For conflicting data, meta-analyses of kinetic parameters (K, IC) across studies clarify specificity .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- Methodological Answer :
- QSAR Models : Train models on existing analogs to predict ADME properties (e.g., bioavailability, CYP450 metabolism).
- Molecular Dynamics (MD) : Simulate interactions with targets (e.g., bacterial PPTases) to optimize substituent placement. For example, introducing electron-withdrawing groups (e.g., CF) at the benzamide ring may enhance metabolic stability .
- Docking Studies : Prioritize analogs with higher predicted binding scores to conserved enzyme active sites .
Q. What methodologies address discrepancies in biochemical pathway modulation data (e.g., conflicting reports on ROS generation vs. apoptosis induction)?
- Methodological Answer :
- Multi-Omics Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway activation in treated vs. control cells.
- Mechanistic Studies : Use ROS scavengers (e.g., NAC) or caspase inhibitors to isolate apoptosis-dependent effects.
- Single-Cell Analysis : Flow cytometry or live-cell imaging quantifies heterogeneity in cellular responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
